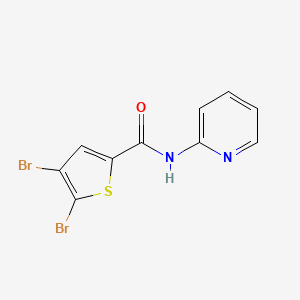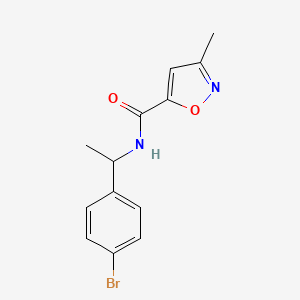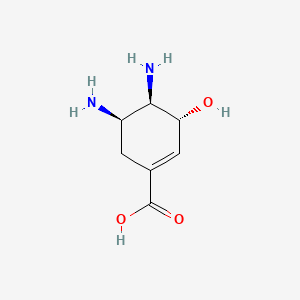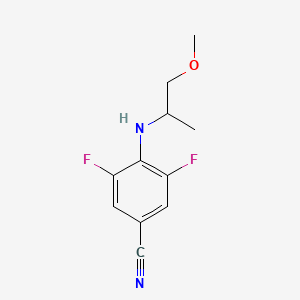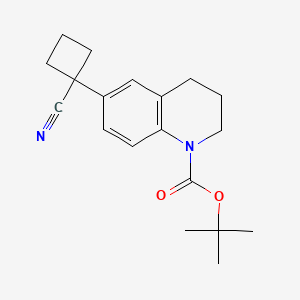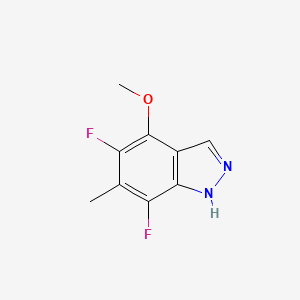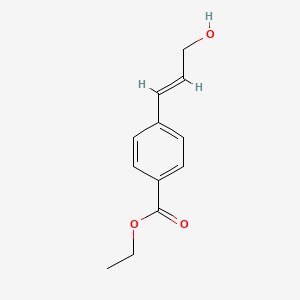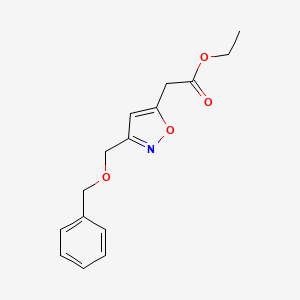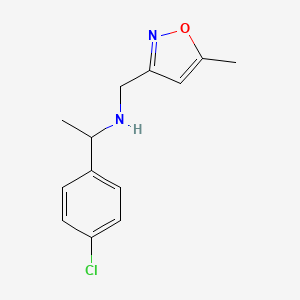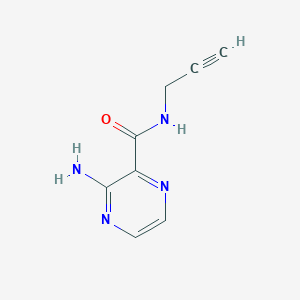
3-amino-N-(prop-2-yn-1-yl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(prop-2-yn-1-yl)pyrazine-2-carboxamide is a heterocyclic compound that features a pyrazine ring substituted with an amino group at the 3-position and a prop-2-yn-1-yl group at the nitrogen of the carboxamide at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(prop-2-yn-1-yl)pyrazine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with pyrazine-2-carboxylic acid, which is converted to its corresponding acid chloride using thionyl chloride.
Amidation: The acid chloride is then reacted with propargylamine to form N-(prop-2-yn-1-yl)pyrazine-2-carboxamide.
Amination: Finally, the amino group is introduced at the 3-position of the pyrazine ring through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the amidation and amination steps, as well as advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-N-(prop-2-yn-1-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrazine ring or the prop-2-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction could produce various amines or alcohols.
Aplicaciones Científicas De Investigación
3-amino-N-(prop-2-yn-1-yl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 3-amino-N-(prop-2-yn-1-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
3-amino-N-(prop-2-yn-1-yl)pyrazine-2-carboxamide: shares structural similarities with other pyrazine derivatives, such as pyrazinamide and its analogs.
Pyrazinamide: An important first-line drug used in the treatment of tuberculosis.
N-(prop-2-yn-1-yl)pyridin-2-amines: Compounds with similar alkyne substituents and potential biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a prop-2-yn-1-yl group on the pyrazine ring makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H8N4O |
|---|---|
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
3-amino-N-prop-2-ynylpyrazine-2-carboxamide |
InChI |
InChI=1S/C8H8N4O/c1-2-3-12-8(13)6-7(9)11-5-4-10-6/h1,4-5H,3H2,(H2,9,11)(H,12,13) |
Clave InChI |
VIXBDDXZXBPPBF-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC(=O)C1=NC=CN=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


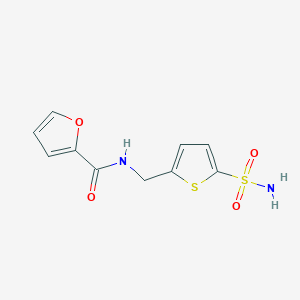
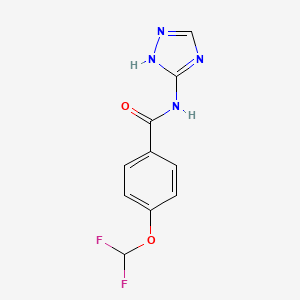
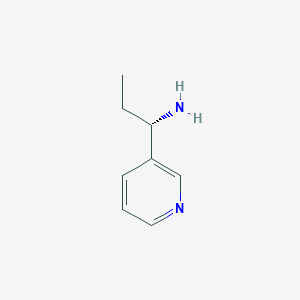
![N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine](/img/structure/B14907855.png)
